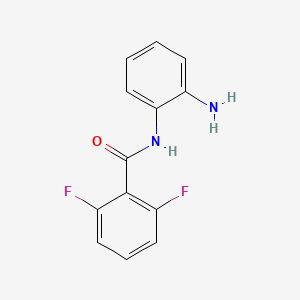

N-(2-aminophenyl)-2,6-difluorobenzamide

Description

Contextualization within Relevant Chemical and Biological Fields

The academic interest in N-(2-aminophenyl)-2,6-difluorobenzamide stems from its placement within two significant classes of biologically active compounds: 2,6-difluorobenzamide (B103285) derivatives and N-(2-aminophenyl)benzamide derivatives.

The 2,6-difluorobenzamide moiety is a well-established pharmacophore in the field of medicinal chemistry, particularly in the development of antibacterial agents. Derivatives of 2,6-difluorobenzamide have been extensively investigated as inhibitors of the bacterial cell division protein FtsZ. FtsZ is a crucial protein that forms a ring structure at the site of cell division in most bacteria, making it an attractive target for novel antibiotics. The 2,6-difluoro substitution pattern on the benzamide (B126) ring is often critical for potent inhibitory activity. Research has shown that these derivatives can exhibit activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) nih.gov.

On the other hand, the N-(2-aminophenyl)benzamide scaffold is recognized for its ability to act as a zinc-binding group in enzyme inhibitors, most notably histone deacetylase (HDAC) inhibitors nih.gov. HDACs are a class of enzymes that play a crucial role in gene expression regulation, and their dysregulation is implicated in various diseases, including cancer and fibrosis. The ortho-amino group on the aniline ring of the N-(2-aminophenyl)benzamide core can chelate the zinc ion in the active site of HDACs, leading to their inhibition. Several N-(2-aminophenyl)benzamide derivatives have been developed as potent and selective HDAC inhibitors with significant antiproliferative and antifibrotic activities nih.gov.

Significance as a Research Scaffold or Chemical Probe

The dual functionality inherent in the structure of this compound makes it a significant scaffold for academic research and drug discovery. Its potential as a chemical probe lies in its ability to be systematically modified to explore the structure-activity relationships of both antibacterial and anticancer agents.

As a research scaffold, this compound offers several advantages:

Versatility : The core structure can be elaborated at multiple points, including the amino group of the aminophenyl ring and the aromatic rings themselves, to generate a library of diverse compounds.

Dual Targeting Potential : The presence of both the FtsZ-targeting 2,6-difluorobenzamide moiety and the HDAC-inhibiting N-(2-aminophenyl)benzamide group raises the intriguing possibility of developing dual-action agents or selectively optimizing for one target over the other.

Known Synthesis Routes : The synthesis of the parent compound and its analogs can be achieved through established synthetic methodologies, such as the amidation reaction between a 2,6-difluorobenzoyl derivative and a 1,2-diaminobenzene derivative.

The application of this scaffold is evident in the development of more complex molecules. For instance, N-(2-aminophenyl)benzamide acridine derivatives have been synthesized and evaluated as dual inhibitors of topoisomerase I and isoform-selective HDACs, demonstrating potent anticancer activity researchgate.net. While not the specific compound of focus, this highlights the utility of the N-(2-aminophenyl)benzamide core in designing multi-targeting agents.

The following table summarizes the potential biological targets and therapeutic areas for derivatives of the this compound scaffold based on the activities of its constituent moieties.

| Moiety | Potential Biological Target | Potential Therapeutic Area |

| 2,6-Difluorobenzamide | FtsZ | Antibacterial |

| N-(2-aminophenyl)benzamide | Histone Deacetylases (HDACs) | Anticancer, Antifibrotic |

Historical Development and Initial Academic Interest

The initial academic interest in this compound is not marked by a singular discovery but rather by the convergent evolution of research on its parent scaffolds. The development of 2,6-difluorobenzamide derivatives as pesticides and later as antibacterial agents in the latter half of the 20th century laid the groundwork for exploring variations of this chemical class. Similarly, the discovery of N-(2-aminophenyl)benzamide-containing compounds as HDAC inhibitors, such as the approved drug Chidamide, spurred interest in this chemotype for cancer therapy nih.gov.

The synthesis of 2,6-difluorobenzamide itself is well-documented, typically involving the hydrolysis of 2,6-difluorobenzonitrile (B137791) chemicalbook.com. The subsequent coupling with o-phenylenediamine would be a logical synthetic step to arrive at this compound.

The academic exploration of this specific compound likely emerged from systematic structure-activity relationship studies aimed at combining the favorable properties of both the 2,6-difluorobenzamide and N-(2-aminophenyl)benzamide pharmacophores. Researchers in medicinal chemistry are continually seeking novel scaffolds that can provide improved potency, selectivity, and pharmacokinetic properties for various therapeutic targets. The logical combination of these two well-regarded moieties represents a rational design approach in the quest for new drug candidates. While early specific research on this compound is not extensively documented in seminal publications, its conceptual development is firmly rooted in the established history of its constituent chemical classes.

Structure

3D Structure

Properties

IUPAC Name |

N-(2-aminophenyl)-2,6-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N2O/c14-8-4-3-5-9(15)12(8)13(18)17-11-7-2-1-6-10(11)16/h1-7H,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJNCYPFPAETBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)NC(=O)C2=C(C=CC=C2F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384416 | |

| Record name | N-(2-aminophenyl)-2,6-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

658039-32-8 | |

| Record name | N-(2-aminophenyl)-2,6-difluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N 2 Aminophenyl 2,6 Difluorobenzamide

Established Synthetic Pathways for the Core Structure

The synthesis of N-(2-aminophenyl)-2,6-difluorobenzamide is fundamentally an amide bond formation reaction between two key precursors: a derivative of 2,6-difluorobenzoic acid and benzene-1,2-diamine. The reliability and efficiency of this synthesis depend heavily on the preparation and quality of these starting materials.

Precursor Synthesis and Reactant Considerations

The primary reactants for the core structure are derived from 2,6-difluorobenzonitrile (B137791) and 2-nitroaniline, respectively.

Synthesis of the 2,6-Difluorobenzoyl Moiety: The 2,6-difluorobenzoyl portion of the target molecule typically starts from 2,6-difluorobenzonitrile. This precursor can be converted to 2,6-difluorobenzamide (B103285) or 2,6-difluorobenzoic acid through hydrolysis. Several methods exist for this conversion:

Chemical Hydrolysis: A common industrial method involves the hydrolysis of 2,6-difluorobenzonitrile using agents like sulfuric acid or a combination of sodium hydroxide (B78521) and hydrogen peroxide. google.com Another approach involves heating the nitrile with sodium hydroxide in water under pressure. chemicalbook.com

Biocatalytic Hydrolysis: Certain microorganisms, such as those from the Rhodococcus genus, can hydrolyze 2,6-difluorobenzonitrile to 2,6-difluorobenzamide under mild conditions, often at room temperature and neutral pH. epo.org

Near-Critical Water Hydrolysis: A greener alternative involves the non-catalytic hydrolysis of 2,6-difluorobenzonitrile in near-critical water (200-350°C), which avoids the use of acid or base catalysts and simplifies product workup. google.com

From 2,6-difluorobenzoic acid, the more reactive 2,6-difluorobenzoyl chloride can be prepared, for example, by reacting with thionyl chloride. Alternatively, 2,6-difluorobenzamide can be reacted with oxalyl chloride to yield 2,6-difluorobenzoyl isocyanate, another reactive intermediate. prepchem.comgoogle.com

Synthesis of Benzene-1,2-diamine (o-Phenylenediamine): This precursor is a widely used industrial chemical. researchgate.net The most common large-scale synthesis involves the catalytic reduction of 2-nitroaniline. wikipedia.org This reduction can be achieved using various reducing agents, including zinc powder in ethanol (B145695) or catalytic hydrogenation. wikipedia.orgorgsyn.org An alternative industrial route involves the amination of 2-nitrochlorobenzene with ammonia, followed by the reduction of the resulting 2-nitroaniline. wikipedia.org

Table 1: Precursor Synthesis Overview

| Precursor | Starting Material | Key Reagents/Method | Reference(s) |

| 2,6-Difluorobenzoyl Chloride | 2,6-Difluorobenzoic Acid | Thionyl Chloride | Standard Method |

| 2,6-Difluorobenzoic Acid | 2,6-Difluorobenzonitrile | NaOH, H₂O, Heat | chemicalbook.com |

| 2,6-Difluorobenzamide | 2,6-Difluorobenzonitrile | Near-Critical Water | google.com |

| Benzene-1,2-diamine | 2-Nitroaniline | Catalytic Hydrogenation | wikipedia.org |

Reaction Conditions and Optimization Strategies

The core synthesis of this compound involves the acylation of benzene-1,2-diamine with a 2,6-difluorobenzoyl derivative. A significant challenge in this reaction is achieving selective mono-acylation, as the diamine has two reactive amino groups. The condensation of benzene-1,2-diamine with benzoyl chloride, for example, has been shown to readily form the dibenzoyl derivative, irrespective of the molar ratios used. niscpr.res.inresearchgate.net

To favor the desired mono-acylated product, careful control of reaction conditions is essential:

Stoichiometry: Using a controlled molar ratio of the reactants, typically with the diamine in slight excess, can help minimize the formation of the di-acylated byproduct.

Reaction Temperature: The reaction is often performed at low temperatures (e.g., 0 °C to room temperature) to moderate the reactivity and improve selectivity.

Solvent and Base: The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). A non-nucleophilic base, like triethylamine (B128534) or pyridine, is added to neutralize the hydrochloric acid byproduct generated when using an acyl chloride. nih.gov

Coupling Agents: To avoid the formation of harsh acidic byproducts and to improve efficiency, modern amide coupling agents can be used. Reagents like O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HATU) or carbodiimides (e.g., DCC, EDCI) in combination with additives like 1-Hydroxybenzotriazole (HOBt) can facilitate the amide bond formation directly from 2,6-difluorobenzoic acid under milder conditions. researchgate.net

Table 2: Typical Conditions for Core Synthesis

| Method | Acylating Agent | Amine | Solvent | Base/Additive | Temperature |

| Acyl Chloride Method | 2,6-Difluorobenzoyl chloride | Benzene-1,2-diamine | Dichloromethane (DCM) | Triethylamine | 0 °C to RT |

| Coupling Agent Method | 2,6-Difluorobenzoic acid | Benzene-1,2-diamine | Dimethylformamide (DMF) | HATU, DIPEA | Room Temperature |

Derivatization and Analog Synthesis

The this compound structure contains a free primary aromatic amine, which is a versatile functional handle for a wide range of chemical modifications to produce diverse analogs.

Strategies for Structural Modification and Diversification

The primary amino group (-NH₂) is the main site for derivatization. Its nucleophilic nature allows for the introduction of a wide variety of substituents, enabling the systematic exploration of chemical space. Key strategies for diversification include:

N-Alkylation: Introducing alkyl groups to the primary amine.

N-Acylation: Forming a second amide bond by reacting the amine with various carboxylic acids or their derivatives.

N-Sulfonylation: Reacting the amine with sulfonyl chlorides to produce sulfonamides.

Condensation Reactions: Forming imines (Schiff bases) by reacting the amine with aldehydes or ketones.

These modifications allow for the synthesis of a large library of compounds from a single, common intermediate, which is a fundamental strategy in medicinal and materials chemistry.

Functional Group Interconversions and Advanced Transformations

The derivatization strategies can be implemented through several specific chemical reactions.

N-Acylation: This is a straightforward reaction where the primary amine is treated with an acyl chloride or anhydride (B1165640) in the presence of a base. Alternatively, coupling agents (like HATU or HBTU) can be used to form an amide bond with a carboxylic acid. researchgate.net This allows for the introduction of a vast array of acyl groups.

N-Alkylation: Direct alkylation of the primary amine with alkyl halides can be challenging due to the potential for over-alkylation, leading to secondary and tertiary amines. nih.gov More controlled methods include reductive amination, where the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ. Advanced strategies for selective mono-alkylation may involve the use of protecting groups.

Silylation: The amine can be derivatized with silylating agents, such as trimethylchlorosilane, to increase thermal stability and volatility, which can be useful for certain types of analysis. libretexts.org

Fluorescent Tagging: For analytical purposes, the primary amine can be reacted with fluorescent tagging agents like o-phthalaldehyde (B127526) (OPA) or 2,3-naphthalenedialdehyde (NDA) to create highly detectable derivatives. libretexts.org

Table 3: Examples of Derivatization Reactions

| Transformation | Reagent Class | Resulting Functional Group |

| N-Acylation | Acid Chlorides, Anhydrides | Amide |

| N-Alkylation | Alkyl Halides, Aldehydes (reductive amination) | Secondary Amine |

| N-Sulfonylation | Sulfonyl Chlorides | Sulfonamide |

| Imine Formation | Aldehydes, Ketones | Imine (Schiff Base) |

| Fluorescent Labeling | o-Phthalaldehyde (OPA) | Fluorescent Isoindole |

Stereochemical Aspects in Analog Design (if applicable)

While this compound itself is not a chiral molecule, the design and synthesis of its analogs can introduce stereochemical considerations, particularly when chirality is a key factor for biological activity or material properties.

The development of chiral analogs can be approached through several strategies. One common method is the introduction of a stereocenter elsewhere in the molecule, for example, by using a chiral amine or a chiral carboxylic acid derivative during the synthesis.

Another intriguing aspect of stereochemistry in benzamides is the phenomenon of atropisomerism. Due to restricted rotation around the Ar-C(O) bond, certain ortho-substituted benzamides can exist as stable, separable enantiomers. While the fluorine atoms in the 2- and 6-positions of the benzoyl moiety of the title compound are identical, the introduction of different substituents at these positions in an analog could lead to atropisomeric compounds. The synthesis of such axially chiral benzamides often requires specialized stereoselective methods.

For instance, the use of chiral auxiliaries or chiral catalysts in the amidation step can induce enantioselectivity. Nickel-catalyzed asymmetric hydroarylation of vinyl amides has been reported as a method to produce enantioenriched α-arylbenzamides, which could be a potential route to chiral analogs. Furthermore, peptide-catalyzed atroposelective bromination of benzamides has been demonstrated as a method to introduce axial chirality.

The design of chiral analogs of this compound is particularly relevant in medicinal chemistry, where the stereochemistry of a drug molecule is often crucial for its interaction with biological targets. The specific three-dimensional arrangement of atoms in a chiral molecule can lead to significant differences in pharmacological activity between enantiomers. Therefore, the ability to synthesize stereochemically pure analogs is of paramount importance for structure-activity relationship (SAR) studies and the development of potent and selective therapeutic agents.

Computational and Theoretical Investigations of N 2 Aminophenyl 2,6 Difluorobenzamide

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For N-(2-aminophenyl)-2,6-difluorobenzamide and its analogs, the primary targets of interest are Class I Histone Deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3, which are key regulators of gene expression and are frequently dysregulated in cancer. mdpi.comnih.gov

The N-(2-aminophenyl)benzamide scaffold is a well-established zinc-binding group (ZBG). nih.gov Docking studies reveal that the 2-amino group on the phenyl ring and the adjacent amide oxygen chelate the catalytic Zn²⁺ ion located at the bottom of the HDAC active site pocket. nih.gov This interaction is critical for inhibitory activity, as it mimics the binding of the natural acetyl-lysine substrate.

Studies on a series of N-(2-aminophenyl)-benzamide derivatives docked into the crystal structure of HDAC2 (PDB ID: 3MAX) have identified key amino acid residues involved in ligand recognition and binding. researchgate.netresearchgate.net Beyond the crucial zinc chelation, the benzamide (B126) moiety forms specific hydrogen bonds. For instance, interactions with residues such as Cys156, His146, and Gly154 in the active site are frequently observed, further stabilizing the ligand-protein complex. researchgate.net

| Target Protein | Key Interacting Residues | Type of Interaction | Role of this compound Moiety |

| HDAC2 | Zn²⁺ Ion | Chelation / Coordination | The 2-amino group and amide oxygen act as the zinc-binding group (ZBG). |

| His145, His146 | Hydrogen Bonding, Metal Coordination | The active site histidines help position the ligand and participate in catalysis. | |

| Gly154, Cys156 | Hydrogen Bonding | The amide backbone forms crucial hydrogen bonds that stabilize the complex. researchgate.net | |

| Phe155, Phe210 | π-π Stacking / Hydrophobic | The aromatic rings of the benzamide scaffold interact with phenylalanines in the active site. | |

| Various | Hydrophobic Interactions | The 2,6-difluoro substitutions on the phenyl ring can engage with nonpolar residues. nih.gov |

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide fundamental insights into the electronic structure, stability, and reactivity of this compound. bohrium.com These methods are used to compute a range of molecular properties that govern ligand-target interactions.

Molecular Electrostatic Potential (MEP): MEP maps are valuable for identifying the electron-rich and electron-poor regions of a molecule. For this compound, the MEP would show negative potential (electron-rich) around the carbonyl oxygen, the fluorine atoms, and the nitrogen of the amino group. These regions are nucleophilic and are the primary sites for forming hydrogen bonds and coordinating with the positively charged Zn²⁺ ion.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between the HOMO and LUMO indicates the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. Analysis of these orbitals helps to explain the charge transfer interactions that occur upon binding to the HDAC active site.

Conformational Effects of Fluorine Substitution: A key finding from quantum chemical studies on the 2,6-difluorobenzamide (B103285) motif is its influence on molecular conformation. nih.govmdpi.com Unlike an unsubstituted benzamide which prefers a planar conformation to allow for π-system conjugation, the steric and electronic repulsion from the two ortho-fluorine atoms forces the difluorophenyl ring to rotate out of the plane of the amide group. nih.gov Conformational analysis reveals that the lowest energy conformation is non-planar, with a significant torsion angle between the aromatic ring and the amide linker. nih.govmdpi.com This pre-twisted conformation is energetically favorable as it more closely resembles the bound conformation observed in co-crystallized structures of similar ligands, thus lowering the energetic penalty required for binding. nih.gov

| Computational Method | Property Investigated | Key Findings and Implications |

| Density Functional Theory (DFT) | Molecular Geometry & Conformation | The 2,6-difluoro substitution induces a non-planar, pre-twisted conformation, which is energetically favorable for binding to the target. nih.govmdpi.com |

| Molecular Electrostatic Potential (MEP) | Identifies electron-rich sites (carbonyl oxygen, amino group, fluorine atoms) as key points for zinc chelation and hydrogen bonding. | |

| Frontier Molecular Orbitals (HOMO-LUMO) | The energy gap and distribution of orbitals indicate the molecule's reactivity and potential for charge-transfer interactions within the active site. | |

| Natural Bond Orbital (NBO) Analysis | Quantifies charge delocalization and the strength of intramolecular interactions, such as hydrogen bonds, that stabilize the molecule's structure. |

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are employed to study the dynamic behavior of the ligand-protein complex over time, providing a more realistic representation of the interactions in a biological environment than static docking poses. For this compound derivatives, MD simulations have been instrumental in validating docking results and assessing the stability of their complexes with HDAC enzymes. nih.govtandfonline.com

Researchers typically perform MD simulations for tens to hundreds of nanoseconds to monitor the stability of the docked ligand. tandfonline.com Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are calculated. A stable RMSD trajectory over the simulation time suggests that the ligand remains securely bound in the predicted orientation and that the protein structure is not significantly perturbed. tandfonline.com These simulations confirm the persistence of key interactions, such as zinc chelation and hydrogen bonds, identified through docking. nih.govtandfonline.com Furthermore, MD studies can reveal the role of water molecules in mediating interactions and highlight the flexibility of certain protein loops in accommodating the inhibitor. mdpi.com

Systematic conformational analysis, often complemented by quantum chemical calculations, is crucial for understanding the intrinsic conformational preferences of the ligand. As mentioned previously, the 2,6-difluorobenzamide motif has a profound impact on the molecule's conformation. nih.gov A systematic search of the torsional angle between the amide group and the difluorophenyl ring showed that the lowest energy conformation for a 2,6-difluorobenzamide derivative is non-planar, with a torsion angle of approximately -27°. nih.gov In contrast, a non-fluorinated benzamide prefers a planar structure. The energetic barrier to adopt the non-planar, biologically active conformation is significantly lower for the difluorinated compound (e.g., 1.98 kcal/mol) compared to its non-fluorinated counterpart (e.g., 3.71 kcal/mol). nih.gov This suggests that the 2,6-difluoro motif acts as a "conformational control element," pre-organizing the molecule into a shape that is more amenable to binding, thereby enhancing its potency. nih.govmdpi.com

In Silico Prediction Methodologies for Biological Activity (e.g., QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful in silico technique used to correlate the chemical structure of compounds with their biological activity. Numerous 2D and 3D-QSAR studies have been conducted on N-(2-aminophenyl)-benzamide derivatives to understand the structural requirements for potent HDAC2 inhibition and to predict the activity of novel analogs. researchgate.netsphinxsai.comnih.gov

In these studies, a dataset of N-(2-aminophenyl)-benzamide analogs with known HDAC inhibitory activities (IC₅₀ values) is used. sphinxsai.com The IC₅₀ values are typically converted to a logarithmic scale (pIC₅₀) for the analysis. Various molecular descriptors, representing the physicochemical properties of the molecules, are calculated. These can include thermodynamic, electronic, and structural descriptors in 2D-QSAR, or steric and electrostatic fields in 3D-QSAR methods like Molecular Field Analysis (MFA). sphinxsai.com

Statistical methods such as Genetic Function Approximation (GFA) and Partial Least Squares (PLS) are used to build a mathematical model that links the descriptors to the biological activity. sphinxsai.com The predictive power and robustness of these models are evaluated using statistical metrics like the coefficient of determination (r²), the cross-validated correlation coefficient (q² or r²_CV), and the predictive r² (r²_pred) for an external test set. researchgate.netsphinxsai.com

Several published QSAR models for N-(2-aminophenyl)-benzamide derivatives have demonstrated high statistical significance and predictive accuracy. sphinxsai.comnih.gov

| QSAR Study Reference | Statistical Method | r² (Training Set) | q² (Cross-validation) | r²_pred (Test Set) | Key Findings from the Model |

| Kandakatla et al. (2012) sphinxsai.com | GFA (2D-QSAR) | 0.794 | 0.634 | 0.634 | Activity is influenced by thermodynamic, electronic, and structural descriptors. |

| Kandakatla et al. (2012) sphinxsai.com | MFA (3D-QSAR) | 0.927 | 0.815 | 0.845 | Suggests electronegative groups should be substituted on the aromatic ring and highlights the importance of steric and H-bond acceptor features. |

| Raghu et al. (2010) nih.gov | PHASE (3D-QSAR) | 0.99 | 0.85 | Not Reported | Hydrophobic character is crucial for activity. Hydrogen bond donating groups contribute positively, while electron-withdrawing groups have a negative influence. |

These QSAR models provide valuable insights for rational drug design. For example, the models have indicated that increasing the hydrophobic character and adding specific hydrogen bond donor/acceptor groups can enhance inhibitory potency. sphinxsai.comnih.gov Such findings provide a clear set of guidelines for optimizing the N-(2-aminophenyl)-benzamide scaffold to design new derivatives with improved anti-HDAC activity.

Chemoinformatics and Data Mining Approaches for this compound Analogs

Chemoinformatics and data mining are essential for navigating the vast chemical space of potential drug candidates and for extracting meaningful knowledge from large datasets. researchgate.netnih.gov These approaches are widely applied to discover and optimize analogs of this compound as HDAC inhibitors.

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. For N-(2-aminophenyl)-benzamide HDAC inhibitors, a common pharmacophore model consists of a zinc-binding feature, one or more hydrogen bond donors and acceptors, and aromatic/hydrophobic regions. nih.gov A study on aminophenyl benzamide derivatives developed a five-point pharmacophore model with two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor. nih.gov Such models are used as 3D queries to search large chemical databases (virtual screening) to identify novel scaffolds that match the required features. researchgate.net

Virtual Screening and Database Mining: Virtual screening is a computational technique used to search libraries of small molecules to identify those structures which are most likely to bind to a drug target. This is often done by combining pharmacophore screening with molecular docking. This combined approach was successfully used to identify novel HDAC1 inhibitors from existing chemical libraries. acs.org Furthermore, large public and commercial databases such as ChEMBL, PubChem, and ZINC, as well as specialized databases like HDACiDB, serve as rich resources for data mining. mdpi.comnih.gov These databases contain activity data for thousands of benzamide analogs and other HDAC inhibitors. nih.gov

Structure Activity Relationship Sar Studies of N 2 Aminophenyl 2,6 Difluorobenzamide Analogs

Elucidation of Pharmacophoric Features

A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For the N-(2-aminophenyl)benzamide scaffold, a robust five-point pharmacophore model has been proposed based on quantitative structure-activity relationship (QSAR) analyses of related compounds. This model is considered a key determinant for the activity of this class of molecules.

The essential features are identified as:

Two Aromatic Rings (R): The 2,6-difluorophenyl ring and the 2-aminophenyl ring serve as two critical hydrophobic regions that anchor the molecule within the target's binding site.

Two Hydrogen Bond Donors (D): The amine (-NH2) group on the aminophenyl ring and the amide (-NH-) linker are crucial hydrogen bond donors. Studies on analogous series have shown that the ortho-amino group is particularly important for potent inhibitory activity.

One Hydrogen Bond Acceptor (A): The carbonyl oxygen (C=O) of the amide linker acts as a primary hydrogen bond acceptor.

These five features form a specific 3D geometry that is recognized by the biological target. The relative orientation of these features, dictated by the core benzamide (B126) structure, is paramount for effective binding and subsequent biological response.

Impact of Substituent Variations on Biological Potency and Selectivity (in vitro)

The systematic modification of substituents on both aromatic rings of the N-(2-aminophenyl)-2,6-difluorobenzamide scaffold has been instrumental in defining the SAR and optimizing biological activity. The potency and selectivity of these analogs are highly sensitive to the nature and position of these functional groups.

Key SAR findings include:

The 2-Aminophenyl Ring: The presence of the amino group at the ortho-position is a critical determinant of potency. Analogs lacking this feature or where it is moved to the meta or para positions show a dramatic loss of activity. This suggests the ortho-amino group is involved in a key interaction with the target, likely acting as a hydrogen bond donor or a chelating group.

The 2,6-Difluorobenzamide (B103285) Ring: The ortho-difluoro substitution pattern is vital. These fluorine atoms serve a dual purpose: they induce a specific molecular conformation (discussed in section 4.3) and can participate in favorable interactions within the binding pocket. Removal of one or both fluorine atoms typically leads to a significant decrease in potency.

Substitutions on the Aminophenyl Ring: Introducing small hydrophobic substituents on the aminophenyl ring can be tolerated and sometimes leads to improved potency. However, large or electron-withdrawing groups tend to diminish activity, possibly by altering the electronic properties of the amino group or causing steric hindrance.

Substitutions on the Difluorobenzamide Ring: Modifications at other positions of the 2,6-difluorobenzamide ring have been explored to fine-tune properties. For instance, adding small hydrophobic groups may enhance binding affinity, whereas polar groups can decrease it. The goal of such substitutions is often to improve selectivity against related biological targets, such as TRPC3 and TRPC7 channels.

The following interactive table summarizes the impact of these variations on in vitro biological potency.

| Compound | R1 (Aminophenyl Ring) | R2 (Benzamide Ring) | Amide Linker | Relative Potency (TRPC6 Inhibition) |

|---|---|---|---|---|

| Parent | 2-NH2 | 2,6-di-F | -CO-NH- | High |

| Analog 1 | 3-NH2 | 2,6-di-F | -CO-NH- | Low / Inactive |

| Analog 2 | H (No Amine) | 2,6-di-F | -CO-NH- | Inactive |

| Analog 3 | 2-NH2, 4-CH3 | 2,6-di-F | -CO-NH- | High |

| Analog 4 | 2-NH2 | 2-F | -CO-NH- | Moderate |

| Analog 5 | 2-NH2 | H (No Fluorine) | -CO-NH- | Low |

| Analog 6 | 2-NH2 | 2,6-di-F | -CS-NH- | Low / Inactive |

Conformational Effects on Observed Activity

The conformation of a molecule, or its spatial arrangement of atoms, is a decisive factor in its ability to bind to a biological target. For this compound analogs, the substitution pattern significantly influences the molecule's preferred conformation, which in turn dictates its biological activity.

The most critical conformational feature arises from the 2,6-difluoro substitutions on the benzamide ring. Due to steric hindrance from the two ortho-fluorine atoms, the amide functional group is forced out of the plane of the phenyl ring. This creates a non-planar, twisted conformation with a specific torsion angle between the aromatic ring and the amide group.

This induced twist is highly advantageous for biological activity for two main reasons:

Pre-organization for Binding: The twisted, low-energy conformation of the molecule in solution is thought to closely resemble the "active" conformation required for binding to the target protein. This pre-organization means that less conformational energy is required for the molecule to adopt the correct orientation upon binding, resulting in a more favorable binding affinity.

Conformational Restriction: The fluorine atoms act as conformational control elements, restricting the rotation around the bond between the aromatic ring and the amide group. This reduces the molecule's flexibility, which can decrease the entropic penalty of binding and enhance potency.

In contrast, analogs without the 2,6-disubstitution, such as a simple benzamide, are largely planar. A significant energy input is required to twist these planar molecules into the active conformation, making their binding less efficient. Therefore, the 2,6-difluorobenzamide motif can be considered a "conformational restrained scaffold" that locks the molecule in a bioactive shape.

Rational Design Principles for Optimized this compound Analogs

Based on the comprehensive SAR, pharmacophore, and conformational studies, a set of rational design principles can be formulated to guide the optimization of this compound analogs for enhanced potency, selectivity, and drug-like properties.

Preservation of the Core Pharmacophore: The fundamental N-(2-aminophenyl)benzamide scaffold should be retained as it contains the essential five-point pharmacophore. The ortho-amino group on one ring and the amide linker are considered indispensable for activity.

Maintenance of Conformational Control: The 2,6-disubstitution on the benzamide ring is a critical design element. While fluorine is highly effective, other similarly sized, non-reactive groups could potentially serve the same conformational-locking purpose. This feature ensures the molecule is pre-organized for optimal target engagement.

Fine-Tuning through Substituent Modification: Potency and selectivity can be modulated by introducing small, often hydrophobic, substituents at the 4- or 5-positions of the aminophenyl ring or the 3-, 4-, or 5-positions of the difluorobenzamide ring. This approach allows for the exploration of additional hydrophobic or van der Waals interactions within the target's binding site to enhance affinity and differentiate between related targets.

By adhering to these principles, medicinal chemists can systematically design next-generation analogs with superior biological profiles for potential therapeutic applications.

Molecular and Cellular Mechanisms of Action for N 2 Aminophenyl 2,6 Difluorobenzamide in Vitro Studies

Receptor Binding Affinities and Selectivity (in vitro)There are no published receptor binding affinity and selectivity data for N-(2-aminophenyl)-2,6-difluorobenzamide.

This report will be updated if and when relevant scientific data for this compound becomes available in the public domain.

Applications of N 2 Aminophenyl 2,6 Difluorobenzamide in Preclinical Research and Chemical Biology

Use as a Chemical Probe for Target Validation and Pathway Elucidation

N-(2-aminophenyl)-2,6-difluorobenzamide and its derivatives serve as crucial chemical probes for validating FtsZ as a viable antibacterial target. The 2,6-difluorobenzamide (B103285) core is instrumental for binding to an allosteric site on the FtsZ protein, leading to the inhibition of its polymerization, which is essential for bacterial cell division. nih.govmdpi.com By utilizing molecules based on this scaffold, researchers can elucidate the functional consequences of FtsZ inhibition, thereby validating its role in bacterial proliferation and survival.

The binding of these benzamide-based probes allows for the study of the FtsZ assembly switch. For instance, fluorescently tagged analogs of 2,6-difluorobenzamide derivatives have been designed to monitor the opening and closing of the interdomain cleft of FtsZ during its assembly and disassembly. nih.gov This provides a deeper understanding of the molecular mechanisms governing bacterial cytokinesis.

Role in Lead Optimization Programs (Preclinical Phase)

In the preclinical phase of drug discovery, lead optimization is a critical step to enhance the potency, selectivity, and pharmacokinetic properties of a potential drug candidate. The this compound scaffold has been a focal point of such programs aimed at developing new antibiotics.

Structure-activity relationship (SAR) studies on 2,6-difluorobenzamide derivatives have been conducted to improve their antibacterial efficacy. These studies involve modifying various parts of the molecule, including the aminophenyl group, to optimize interactions with the FtsZ binding pocket. The goal is to develop compounds with potent activity against a broad spectrum of bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov

The table below summarizes the antibacterial activity of some 2,6-difluorobenzamide derivatives, illustrating the outcomes of lead optimization efforts.

| Compound ID | Modification | Target Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Derivative A | 3-chloroalkoxy substitution | Bacillus subtilis | 0.25-1 |

| Derivative B | 3-bromoalkoxy substitution | Staphylococcus aureus | <10 |

| Derivative C | 3-alkyloxy substitution | Bacillus subtilis | <1 |

Development of Reporter Molecules or Affinity Ligands

The inherent affinity of the 2,6-difluorobenzamide scaffold for FtsZ makes it an excellent candidate for the development of reporter molecules and affinity ligands. By attaching a fluorescent dye or a biotin (B1667282) tag to the this compound core, researchers can create tools for various biochemical and cellular assays.

Fluorescent probes based on this scaffold have been synthesized to facilitate high-throughput screening for new FtsZ inhibitors. nih.gov These probes allow for the development of fluorescence polarization-based binding assays, which can efficiently identify new compounds that bind to the allosteric site of FtsZ. Such assays are invaluable in the early stages of drug discovery.

Utility in Phenotypic Screening Assays (in vitro)

Phenotypic screening, which assesses the effect of a compound on cell morphology or function, is a powerful approach for discovering new drugs. nih.gov Compounds based on the this compound structure are well-suited for such assays, particularly in the context of antibacterial research.

In vitro phenotypic screens can be designed to identify compounds that induce filamentation in bacteria, a hallmark of FtsZ inhibition. By treating bacterial cultures with these compounds and observing their morphology under a microscope, researchers can quickly identify active molecules. This approach has been used to characterize the cellular effects of FtsZ inhibitors and to screen for new antibacterial agents. nih.gov

Contributions to Understanding Disease Pathogenesis (preclinical models)

In preclinical models of bacterial infections, this compound and its analogs are instrumental in understanding the role of FtsZ in disease pathogenesis. By inhibiting FtsZ, these compounds can disrupt the ability of bacteria to divide and proliferate, thereby attenuating the infection.

Studies in preclinical models allow for the evaluation of the in vivo efficacy of these compounds. For example, derivatives of 2,6-difluorobenzamide have shown efficacy in animal models of bacterial infection, providing a proof-of-concept for their therapeutic potential. mdpi.com These studies are crucial for advancing new antibacterial candidates towards clinical development.

Future Directions and Emerging Research Avenues for N 2 Aminophenyl 2,6 Difluorobenzamide

Exploration of Novel Biological Targets and Undiscovered Mechanisms

Future research will likely focus on identifying and validating new biological targets for N-(2-aminophenyl)-2,6-difluorobenzamide. Given the known activities of related compounds, several promising areas warrant investigation. The 2,6-difluorobenzamide (B103285) scaffold is a known inhibitor of the bacterial cell division protein FtsZ, suggesting a potential antibacterial application for this compound. Furthermore, derivatives of N-(2-aminophenyl)benzamide have shown activity as inhibitors of histone deacetylases (HDACs) and topoisomerases, both of which are crucial targets in cancer therapy.

The exploration of undiscovered mechanisms of action is another critical research avenue. Even if this compound is found to interact with known targets like FtsZ or HDACs, it may do so through novel allosteric sites or unique binding modes. Investigating these mechanisms could reveal new ways to modulate the activity of these targets, potentially leading to the development of more effective and selective therapeutic agents.

Integration with Advanced Screening and Omics Technologies

To uncover the full therapeutic potential of this compound, its integration with advanced screening and "omics" technologies will be essential. High-throughput screening (HTS) can be employed to rapidly test the compound against large libraries of biological targets, potentially identifying unexpected activities. HTS can also be used in cell-based assays to screen for phenotypic effects, such as the inhibition of cancer cell growth or the killing of pathogenic bacteria.

The use of omics technologies, such as proteomics and metabolomics, can provide a comprehensive view of the cellular effects of this compound. Proteomics can identify changes in protein expression levels in response to treatment with the compound, offering clues about its mechanism of action and potential off-target effects. Metabolomics, the study of small molecule metabolites, can reveal how the compound alters cellular metabolism, which could be particularly relevant for understanding its effects on cancer cells or bacteria.

| Technology | Application in this compound Research | Potential Insights |

| High-Throughput Screening (HTS) | Screening against diverse target libraries and in various cell-based assays. | Identification of novel biological targets and unexpected therapeutic activities. |

| Proteomics | Analysis of global protein expression changes in cells treated with the compound. | Elucidation of mechanisms of action and identification of biomarkers for drug response. |

| Metabolomics | Profiling of cellular metabolite changes upon compound treatment. | Understanding of the compound's impact on cellular metabolism and metabolic pathways. |

Development of Advanced Synthetic Strategies for Complex Analogs

The development of advanced synthetic strategies will be crucial for creating complex analogs of this compound with improved properties. Medicinal chemists can systematically modify the structure of the parent compound to enhance its potency, selectivity, and pharmacokinetic profile. For example, different functional groups can be introduced to the aminophenyl or difluorobenzyl rings to probe structure-activity relationships (SARs) and optimize interactions with biological targets.

Furthermore, the synthesis of more complex analogs could involve the incorporation of novel heterocyclic systems or the use of bioisosteric replacements to fine-tune the compound's properties. The development of efficient and versatile synthetic routes will be key to generating a diverse library of analogs for biological evaluation.

Potential for Combination Strategies in Preclinical Research

In preclinical research, exploring the potential of this compound in combination with other therapeutic agents could lead to synergistic effects and improved treatment outcomes. For instance, if the compound is found to have anticancer activity, it could be tested in combination with existing chemotherapy drugs or targeted therapies. The goal of such combination strategies is to target multiple pathways involved in disease progression, thereby increasing efficacy and potentially overcoming drug resistance.

Q & A

Basic: What are the common synthetic routes for N-(2-aminophenyl)-2,6-difluorobenzamide and its derivatives?

Methodological Answer:

The synthesis typically involves coupling 2,6-difluorobenzoyl chloride with substituted anilines under controlled conditions. For example, derivatives like N-(prop-2-ynyl)-2,6-difluorobenzamide are synthesized by reacting 2,6-difluorobenzamide precursors with propargylamine in polar solvents (e.g., DMSO) at low temperatures, followed by purification via flash chromatography . In pesticide chemistry, intermediates such as N-(2-chloro-1-methoxyethyl)-2,6-difluorobenzamide are reacted with phenolic compounds (e.g., 3-tert-butylphenol) in xylene, followed by base-mediated cyclization to form bioactive products like etoxazole . Key steps include protecting reactive amines, optimizing solvent polarity, and characterizing intermediates via NMR and HPLC.

Basic: How is X-ray crystallography applied to determine the structure of 2,6-difluorobenzamide derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals are grown via slow evaporation of ethanol or DMSO solutions. For example, the crystal structure of N-(prop-2-ynyl)-2,6-difluorobenzamide revealed a dihedral angle of 59.03° between the benzamide and propynyl groups, with intermolecular C–H···F and N–H···O hydrogen bonds stabilizing the lattice . SHELX programs (e.g., SHELXL for refinement) are widely used to resolve atomic positions, handle disorder (e.g., in –CHF2 groups ), and validate hydrogen bonding networks. Data-to-parameter ratios >10:1 and R-factors <0.1 ensure reliability .

Advanced: How do structural modifications to the 2,6-difluorobenzamide core influence antibacterial activity against MRSA?

Methodological Answer:

Modifications to the side chain (e.g., hydrophobic substituents like substituted benzyl or alkyl halides) enhance interactions with FtsZ, a bacterial cell division protein. For instance, replacing the 3-alkyloxy chain with small hydrophobic groups improves binding to FtsZ’s interdomain cleft, as shown in MIC assays against S. aureus (MIC: 1–5 µg/mL) . Structure-activity relationship (SAR) studies use molecular docking to predict binding affinities, followed by in vitro validation via time-kill kinetics and resistance reversal assays .

Advanced: What methodologies resolve contradictions in toxicological data for benzamide-based compounds?

Methodological Answer:

Contradictions (e.g., negative reproductive toxicity in rats vs. organ damage in repeated exposure studies) are addressed via tiered testing:

- Acute studies : OECD 423 guidelines for LD50 determination.

- Subchronic/chronic studies : OECD 452/453 protocols (e.g., 90-day rat ingestion studies) to identify NOAELs (No Observed Adverse Effect Levels) for organs like liver and spleen .

- Mechanistic assays : In vitro hepatocyte models assess metabolic activation pathways (e.g., CYP450-mediated bioactivation) to explain species-specific differences .

Advanced: How do computational models predict interactions between 2,6-difluorobenzamide derivatives and biological targets?

Methodological Answer:

Molecular dynamics (MD) simulations and density functional theory (DFT) optimize ligand conformations. For FtsZ inhibitors, docking into the GTP-binding pocket (PDB: 1W5B) identifies critical interactions:

- The 2,6-difluoro group forms halogen bonds with Leu114 and Val297.

- Hydrophobic side chains (e.g., branched alkyls) occupy a cleft near Gly108, reducing binding entropy .

Free energy perturbation (FEP) calculations quantify binding affinities, guiding synthetic prioritization .

Basic: What analytical techniques characterize the purity and stability of 2,6-difluorobenzamide derivatives?

Methodological Answer:

- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm.

- Stability : Forced degradation studies (acid/base hydrolysis, thermal stress) monitored via LC-MS to identify degradation products (e.g., hydrolyzed amide bonds forming 2,6-difluorobenzoic acid) .

- Crystallinity : Powder X-ray diffraction (PXRD) compares experimental vs. simulated patterns to detect polymorphic impurities .

Advanced: In pesticide development, how are structure-activity relationships optimized for benzamide derivatives?

Methodological Answer:

Key strategies include:

- Electron-withdrawing substituents : Adding –Cl or –CF3 groups to the aniline ring enhances binding to chitin synthase (e.g., teflubenzuron’s EC50: 0.1 ppm) .

- Side-chain fluorination : Tetrafluoroethoxy groups in hexaflumuron improve metabolic stability and cuticle penetration .

- Bioisosteric replacement : Replacing urea with thiourea in novaluron maintains insecticidal activity while reducing mammalian toxicity (rat oral LD50: >5000 mg/kg) . Field trials under GLP conditions validate efficacy against target pests (e.g., Plutella xylostella) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.